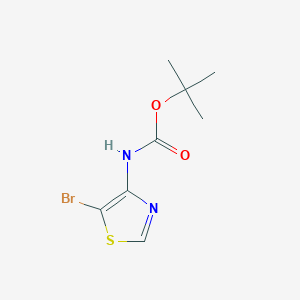

tert-Butyl (5-bromothiazol-4-yl)carbamate

CAS No.:

Cat. No.: VC13601816

Molecular Formula: C8H11BrN2O2S

Molecular Weight: 279.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11BrN2O2S |

|---|---|

| Molecular Weight | 279.16 g/mol |

| IUPAC Name | tert-butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate |

| Standard InChI | InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-5(9)14-4-10-6/h4H,1-3H3,(H,11,12) |

| Standard InChI Key | QIGDPZSNGDXAOF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=C(SC=N1)Br |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(SC=N1)Br |

Introduction

tert-Butyl (5-bromothiazol-4-yl)carbamate is a synthetic organic compound belonging to the class of carbamates, which are widely recognized for their applications in pharmaceuticals, agrochemicals, and material sciences. The compound contains a thiazole ring substituted with a bromine atom and a tert-butyl carbamate group, contributing to its unique chemical and biological properties.

Molecular Formula and Weight

IUPAC Name

tert-Butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate .

SMILES Representation

The simplified molecular-input line-entry system (SMILES) notation is:

CC(C)(C)OC(=O)NC1=NC=C(S1)Br .

Synthesis

The synthesis of tert-butyl (5-bromothiazol-4-yl)carbamate typically involves:

-

Formation of the Thiazole Ring: Using brominated precursors and sulfur-containing reagents to construct the thiazole framework.

-

Introduction of the Carbamate Group: Reacting tert-butyl isocyanate with the amine group on the thiazole ring under controlled conditions.

This process ensures high yields and purity, making it suitable for laboratory-scale and industrial applications.

Agrochemical Use

Carbamates are widely used as pesticides and herbicides due to their ability to inhibit acetylcholinesterase in pests. The bromothiazole moiety may enhance selectivity and potency against specific agricultural pests.

Biological Activity

Studies on related thiazole derivatives reveal:

-

Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria .

-

Anticancer Potential: Promising activity against breast cancer cell lines, particularly estrogen receptor-positive types .

These findings highlight the importance of further evaluating tert-butyl (5-bromothiazol-4-yl)carbamate for similar activities.

Molecular Docking Studies

Docking studies on analogous compounds demonstrate strong binding affinities to key enzymes involved in microbial resistance and cancer proliferation . This underscores the potential for computational studies on this compound to identify therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume